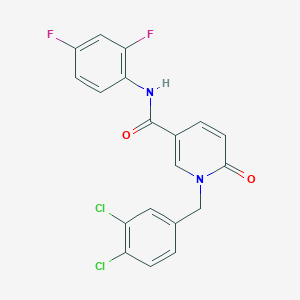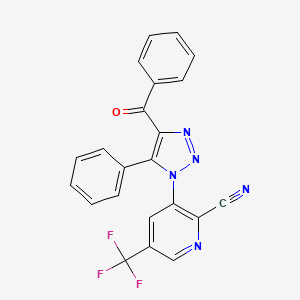![molecular formula C11H10ClN3O2S B3036023 1-[4-[(5-chlorothiadiazol-4-yl)methoxy]phenyl]-N-methylmethanimine oxide CAS No. 338954-25-9](/img/structure/B3036023.png)
1-[4-[(5-chlorothiadiazol-4-yl)methoxy]phenyl]-N-methylmethanimine oxide
Descripción general
Descripción
1-[4-[(5-chlorothiadiazol-4-yl)methoxy]phenyl]-N-methylmethanimine oxide is a chemical compound with a complex structure. It belongs to the class of 1,3,4-thiadiazole derivatives . These derivatives have garnered significant interest due to their potential as anticancer agents . The bioactive properties of thiadiazole compounds are linked to their structural similarity to pyrimidine, a key component in DNA nucleic bases. Specifically, 1,3,4-thiadiazole derivatives can disrupt processes related to DNA replication, making them promising candidates for cancer treatment .
Synthesis Analysis
The synthesis of this compound involves the condensation of 1,3,4-thiadiazole-2(3H)-thione derivatives with 4-chlorobenzofuro[3,2-d]pyrimidine (see Figure 3 in the reference). The resulting compounds exhibit antiproliferative activity against human prostate tumor cell lines, such as PC3 .
Molecular Structure Analysis
The molecular structure of 1-[4-[(5-chlorothiadiazol-4-yl)methoxy]phenyl]-N-methylmethanimine oxide comprises a thiadiazole ring, a methoxyphenyl group, and a methylmethanimine oxide moiety. The chlorine atom at the 5-position of the thiadiazole ring contributes to its overall properties .
Aplicaciones Científicas De Investigación
Photodynamic Therapy and Fluorescence Properties
- The synthesis and characterization of zinc phthalocyanine derivatives, including compounds with thiadiazol substitution, have been explored. Specifically, these compounds exhibit beneficial properties as photosensitizers for photodynamic therapy, a treatment method for cancer. Their high singlet oxygen quantum yield and appropriate photodegradation quantum yield make them suitable for Type II photodynamic therapy mechanisms. Additionally, their good fluorescence properties enhance their applicability in this field (Pişkin, Canpolat, & Öztürk, 2020).
Molecular Docking and Quantum Chemical Calculations
- The molecular structure and properties of compounds containing thiadiazol moiety have been examined through quantum chemical calculations and molecular docking. These studies help predict the biological effects and interactions of such compounds, providing insights into their potential applications in various scientific fields (Viji, Balachandran, Babiyana, Narayana, & Vinutha V. Saliyan, 2020).
Synthesis and Physical-Chemical Properties of Thiadiazole Derivatives
- The synthesis and study of physical-chemical and biological properties of salts and acids containing heterocyclic fragments like thiadiazole have drawn significant interest. The synthesis of these compounds and their subsequent analysis contribute to the understanding of their potential applications and the optimization of their properties (Hotsulia & Fedotov, 2020).
Antibacterial Activity of Thiadiazole Derivatives
- Research has been conducted on the synthesis and characterization of novel thiadiazole derivatives with a focus on their antibacterial activity. These studies aim to understand the potential of these compounds in combating bacterial infections and contribute to the development of new antibacterial agents (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
Crystallography and Weak Interactions in Molecular Structures
- Studies on the crystal structures of certain compounds with imidazole and thiadiazole moieties provide valuable insights into the weak interactions that determine their crystal packing. Understanding these interactions helps in the comprehension of the compound's properties and potential applications in various scientific fields (Skrzypiec, Mazurek, Wagner, & Kubicki, 2012).
Propiedades
IUPAC Name |
1-[4-[(5-chlorothiadiazol-4-yl)methoxy]phenyl]-N-methylmethanimine oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2S/c1-15(16)6-8-2-4-9(5-3-8)17-7-10-11(12)18-14-13-10/h2-6H,7H2,1H3/b15-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYIWFCFQKYGNL-GIDUJCDVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=CC1=CC=C(C=C1)OCC2=C(SN=N2)Cl)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/[N+](=C\C1=CC=C(C=C1)OCC2=C(SN=N2)Cl)/[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[(5-chlorothiadiazol-4-yl)methoxy]phenyl]-N-methylmethanimine oxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(4-chlorophenyl)methyl]-6-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide](/img/structure/B3035945.png)
![3,4-dichloro-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]benzenecarboxamide](/img/structure/B3035946.png)
![4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone](/img/structure/B3035949.png)
![(E)-3-[4-(2,4-dichlorobenzoyl)-1-methylpyrrol-2-yl]-N-(2,4-dichlorophenyl)prop-2-enamide](/img/structure/B3035950.png)
![(3Z)-3-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-2-benzofuran-1-one](/img/structure/B3035952.png)
![1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B3035955.png)
![Diethyl 5-amino-3-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate](/img/structure/B3035956.png)
![3-Chloro-5-(trifluoromethyl)-2-{5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B3035958.png)

![(3E,6E)-1,4-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,6-bis(dimethylaminomethylidene)piperazine-2,5-dione](/img/structure/B3035961.png)
![6,8-Bis(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a][1,8]naphthyridine](/img/structure/B3035962.png)
![(3E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylaminomethylidene)pyrrolidin-2-one](/img/structure/B3035963.png)